Product packaging for Bupropion morpholinol(Cat. No.:CAS No. 357399-43-0)

Bupropion morpholinol

Cat. No.: B195610
CAS No.: 357399-43-0
M. Wt: 255.74 g/mol
InChI Key: RCOBKSKAZMVBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Buproprion is an inhibitor of the reuptake of dopamine and norepinephrine and is also an antagonist of neuronal acetylcholine nicotinic receptors. Because of its effects on nicotinic receptors, it is used to promote smoking cessation. Hydroxy bupropion is a mixture of enantiomers produced by the metabolism of buproprion by cytochrome P450 2B6.1,2 Compared with buproprion, this racemic mixture produces equal inhibition of norepinephrine reuptake (IC50 = 1.7 µM) and much weaker inhibition of dopamine reuptake (IC50 >10 µM). Moreover, hydroxyl bupropion isomers are potent antagonists of nicotinic receptors, suggesting that they may substitute for bupropion in smoking cessation.>Bupropion Morpholinol is a major metabolite of the dopamine transport inhibitor and nicotinic antagonist bupropion. It is formed by hydroxylation of bupropion on the tert-butyl group and cyclizes to an acetal. It is a racemic preparation of the R,R-hydroxy bupropion and S,S-hydroxy bupropion isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClNO2 B195610 Bupropion morpholinol CAS No. 357399-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBKSKAZMVBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431622
Record name 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357399-43-0
Record name 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Clinical Relevance and Therapeutic Drug Monitoring Tdm of Hydroxybupropion

Association of Hydroxybupropion (B195616) Levels with Therapeutic Outcomes

The concentration of hydroxybupropion in the bloodstream has been linked to the effectiveness of bupropion (B1668061) treatment in various clinical contexts. Its role as a key mediator of bupropion's pharmacological activity is increasingly recognized nih.govwikipedia.org.

Correlation with Antidepressant Efficacy (e.g., in Major Depressive Disorder)

Studies suggest a correlation between higher hydroxybupropion serum levels and improved antidepressant efficacy, particularly in Major Depressive Disorder (MDD) researchgate.netresearchgate.netnih.govcambridge.org. Patients experiencing marked improvement in depressive symptoms often exhibit significantly higher hydroxybupropion levels compared to those with moderate or minimal improvement thieme-connect.comresearchgate.netcambridge.org. Receiver operating characteristic (ROC) analysis has identified specific threshold levels of hydroxybupropion associated with a greater likelihood of marked improvement thieme-connect.comresearchgate.netcambridge.org. For instance, one study found that hydroxybupropion serum concentrations higher than 858-860 ng/mL were predictive of marked antidepressant response thieme-connect.comresearchgate.netcambridge.org. Another study indicated that trough concentrations of hydroxybupropion should ideally be above 3000 nmol/L (approximately 575 ng/mL) for optimal antidepressant effects, with levels below 2000 nmol/L (approximately 365 ng/mL) potentially leading to non-response researchgate.net.

Table 1: Hydroxybupropion Levels and Antidepressant Response

Clinical Improvement LevelMean Hydroxybupropion Level (ng/mL)Standard Deviation (SD)Reference
Marked Improvement1113576 thieme-connect.comresearchgate.netcambridge.org
Moderate Improvement825398 thieme-connect.comresearchgate.netcambridge.org
Minimal Improvement475331 thieme-connect.comresearchgate.netcambridge.org
Non-responder threshold< 858N/A thieme-connect.comresearchgate.netcambridge.org
Optimal range850-1500N/A researchgate.netthieme-connect.comcambridge.orgtandfonline.com

Note: Values are approximate and derived from study findings. The optimal range is based on TDM recommendations.

Potential for Hydroxybupropion as a Biomarker for Bupropion Therapy

Hydroxybupropion's role as a biomarker for bupropion therapy is supported by its status as the major active metabolite, present in significantly higher plasma concentrations than bupropion itself researchgate.netnih.govwikipedia.orgloinc.org. Its stability in serum, unlike the parent compound, makes it a practical target for TDM researchgate.netthieme-connect.comresearchgate.net. The correlation between hydroxybupropion levels and therapeutic outcomes in both depression and smoking cessation highlights its potential as a predictive biomarker for treatment response researchgate.netnih.govresearchgate.netnih.govcambridge.orgnih.gov. Variability in hydroxybupropion formation, often linked to genetic factors like CYP2B6 polymorphisms, also contributes to individual differences in treatment response, further underscoring its utility as a biomarker researchgate.netnih.govnih.gov.

Utility of Hydroxybupropion Measurement in Guiding Bupropion Therapy

Measuring hydroxybupropion levels can be a valuable tool for optimizing bupropion therapy researchgate.netthieme-connect.comcambridge.org. Given the wide inter-individual variability in bupropion metabolism and response, TDM of hydroxybupropion can help clinicians individualize treatment researchgate.netthieme-connect.comresearchgate.net. For example, low hydroxybupropion levels might indicate poor adherence or rapid metabolism, prompting dose adjustments or alternative strategies researchgate.netnih.gov. Conversely, excessively high levels could signal potential toxicity or a need for dose reduction nih.goveventscribe.net. Establishing therapeutic reference ranges for hydroxybupropion, such as 850-1500 ng/mL, provides a framework for guiding dose adjustments to achieve optimal therapeutic outcomes while minimizing risks researchgate.netthieme-connect.comcambridge.orgtandfonline.com.

Considerations for Hydroxybupropion in Special Populations

Renal Impairment and Accumulation Risk

Patients with renal impairment require careful consideration regarding bupropion therapy due to potential accumulation of its metabolites, including hydroxybupropion eventscribe.netresearchgate.netclinicaltrials.govnih.govresearchgate.netkarger.comfda.govshmabstracts.org. While bupropion itself may not be significantly affected, studies indicate that its major active metabolites, such as hydroxybupropion and threohydrobupropion, can accumulate in patients with reduced kidney function eventscribe.netresearchgate.netclinicaltrials.govnih.govresearchgate.netkarger.comfda.gov. This accumulation is attributed to reduced renal clearance of these metabolites eventscribe.netresearchgate.netclinicaltrials.govnih.govresearchgate.netkarger.comfda.gov. For example, in patients with end-stage renal disease, the area under the curve (AUC) for hydroxybupropion showed a significant increase (2.3-fold), indicating reduced clearance fda.gov. Similarly, another study reported a 136% increase in AUC and a 73% increase in elimination half-life for hydroxybupropion in patients with ESRD receiving hemodialysis, suggesting reduced clearance researchgate.netkarger.com.

Table 2: Impact of Renal Impairment on Hydroxybupropion Pharmacokinetics

ConditionHydroxybupropion AUC ChangeHydroxybupropion t½ ChangeReference
End-stage Renal Disease (ESRD)+2.3-foldNot specified fda.gov
ESRD with Hemodialysis+136%+73% researchgate.netkarger.com
Moderate-to-Severe Renal Impairment (GFR 30.9 ± 10.8 mL/min)Similar levelsNot specified fda.gov

Note: AUC (Area Under the Curve) is a measure of total drug exposure. t½ (half-life) is the time taken for the concentration of a drug to reduce to half its initial value.

The potential for accumulation in renal impairment necessitates caution and consideration for dose adjustments or more frequent monitoring eventscribe.netresearchgate.netresearchgate.netfda.gov. While bupropion itself may have a similar pharmacokinetic profile in renal impairment, the accumulation of its active metabolites can lead to increased exposure and potential toxicity eventscribe.netresearchgate.netresearchgate.netfda.gov. Therefore, therapeutic drug monitoring of hydroxybupropion may be particularly important in patients with compromised renal function eventscribe.net.

Hepatic Impairment and Altered Pharmacokinetics

Bupropion (B1668061) undergoes extensive hepatic metabolism, making liver function a critical factor influencing the pharmacokinetics of both the parent drug and its active metabolites, including hydroxybupropion (B195616) geneesmiddeleninformatiebank.nlhres.cafda.govfda.govgskstatic.comhres.cafda.govdroracle.ai.

Mild to Moderate Hepatic Impairment: In patients with mild to moderate hepatic cirrhosis, studies have generally not shown statistically significant differences in the pharmacokinetics of bupropion or its major metabolites compared to healthy volunteers. However, increased variability in pharmacokinetic parameters for bupropion and its metabolites has been observed in these individuals. Therefore, caution is advised when prescribing bupropion to patients with mild to moderate hepatic impairment geneesmiddeleninformatiebank.nlhres.cafda.govhpra.ie.

Severe Hepatic Cirrhosis: Patients with severe hepatic cirrhosis exhibit substantially altered pharmacokinetics. Bupropion's maximum plasma concentration (Cmax) and AUC are significantly increased (approximately 70% and 3-fold, respectively), with a longer mean half-life. For hydroxybupropion, the mean Cmax is notably lower (approximately 69% lower), while the mean AUC tends to be higher (by about 30% to 1.5-fold), and the mean half-life is considerably longer (approximately 4-fold) compared to healthy volunteers geneesmiddeleninformatiebank.nlfda.govfda.govgskstatic.comfda.gov. Due to these significant changes and increased variability, bupropion is contraindicated in patients with severe hepatic cirrhosis geneesmiddeleninformatiebank.nlfda.gov.

Alcoholic Liver Disease: In individuals with alcoholic liver disease, while mean AUC values for bupropion and hydroxybupropion were not significantly different from healthy volunteers, individual AUC values showed greater variability and a tendency to be higher (approximately 50% increase). Furthermore, the mean half-life of hydroxybupropion was significantly prolonged by approximately 40% in this population hres.cafda.govhres.ca.

Table 1: Hydroxybupropion Pharmacokinetics in Hepatic Impairment Compared to Healthy Volunteers

ConditionParameterHydroxybupropion Change (vs. Healthy)Reference(s)
Severe Hepatic Cirrhosis Mean Cmax~69% Lower geneesmiddeleninformatiebank.nlfda.govfda.govgskstatic.comfda.gov
Mean AUC~30-50% Higher geneesmiddeleninformatiebank.nlfda.govfda.gov
Mean Half-life~4-fold Longer geneesmiddeleninformatiebank.nlfda.govfda.gov
Alcoholic Liver Disease Mean Half-life~40% Longer hres.cafda.govhres.ca
Mild/Moderate Hepatic Impairment VariabilityIncreased geneesmiddeleninformatiebank.nlhres.cafda.govhpra.ie

Sex Differences in Hydroxybupropion Pharmacokinetics and Therapeutic Response

In Vitro Models

In vitro models are indispensable for dissecting the biochemical and cellular mechanisms underlying hydroxybupropion's metabolism and pharmacology, allowing for controlled environments to study specific enzymatic reactions and molecular interactions.

Human Liver Microsomes (HLM) Studies

Human liver microsomes (HLMs) are a critical in vitro system for studying drug metabolism, particularly Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. Hydroxybupropion formation from bupropion is predominantly mediated by CYP2B6 within HLMs.

Research utilizing HLMs has established that bupropion hydroxylation is a significant metabolic pathway, with kinetic parameters for this reaction being well-characterized. Studies have reported Michaelis-Menten kinetic parameters for hydroxybupropion formation in HLMs, indicating varying substrate affinities and maximum reaction velocities across different microsomal preparations. For instance, reported Km values for bupropion hydroxylation in HLMs typically range from 85 to 156 µM, with Vmax values falling between 85 and 254 pmol/mg per minute nih.govresearchgate.netnih.govresearchgate.netdrugbank.com. These studies have also highlighted the stereoselective nature of bupropion metabolism, with (S)-bupropion being metabolized at a higher rate than (R)-bupropion, leading to a greater formation of (S,S)-hydroxybupropion in HLMs nih.goviu.edu. Furthermore, bupropion hydroxylation activity in HLMs has shown a strong correlation with other CYP2B6-mediated activities, such as S-mephenytoin N-demethylation, validating its use as an index reaction for CYP2B6 activity nih.govdrugbank.com. HLMs are also employed to investigate potential drug-drug interactions, where various co-administered compounds, including certain antidepressants, have demonstrated inhibitory effects on bupropion hydroxylation researchgate.net.

cDNA-Expressed Cytochrome P450 Systems

To pinpoint the specific CYP isoforms responsible for bupropion metabolism, studies frequently employ systems expressing individual human CYP enzymes. These cDNA-expressed systems have unequivocally identified CYP2B6 as the primary enzyme responsible for the hydroxylation of bupropion to hydroxybupropion researchgate.netnih.govresearchgate.netdrugbank.com.

Experiments using microsomes containing heterologously expressed CYP2B6 have confirmed its high catalytic activity for bupropion hydroxylation, with reported Km values for CYP2B6 being comparable to those observed in HLMs (e.g., 85 µM) researchgate.netnih.govresearchgate.netdrugbank.com. While other CYP isoforms like CYP2E1 have shown some minor activity, CYP2B6 is considered the principal catalyst researchgate.netnih.gov. The use of CYP2B6-specific inhibitory antibodies in these systems has further confirmed the enzyme's exclusive role in this metabolic pathway, leading to over 95% inhibition of bupropion hydroxylation nih.govdrugbank.com. Additionally, research has begun to explore the influence of NADPH-cytochrome P450 oxidoreductase (POR) genetic variants on CYP2B6 activity, revealing that certain POR polymorphisms can modulate the metabolic capacity for hydroxybupropion formation plos.org.

Cell-Based Assays for Receptor Activity

Hydroxybupropion is not merely a metabolic byproduct but possesses significant pharmacological activity, influencing neurotransmitter systems and receptor functions. Cell-based assays are instrumental in characterizing these activities. Hydroxybupropion is recognized for its ability to inhibit the reuptake of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) wikipedia.orgmedchemexpress.comnih.govwikipedia.orgnih.gov. Specifically, it inhibits NE reuptake with an IC50 value of approximately 1.7 µM, while its potency for DA reuptake inhibition is lower (IC50 > 10 µM) wikipedia.orgmedchemexpress.com.

Further investigations have demonstrated that the (2S,3S)-hydroxybupropion isomer exhibits enhanced potency in inhibiting NE and DA reuptake compared to other isomers or racemic mixtures nih.gov. Moreover, hydroxybupropion acts as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), with the (2S,3S) isomer showing greater potency than other forms of hydroxybupropion or bupropion itself nih.govnih.gov. These activities are typically assessed using cell lines engineered to overexpress specific transporters, such as human dopamine transporters (hDAT), serotonin (B10506) transporters (hSERT), or norepinephrine transporters (hNET), or specific nAChR subtypes nih.gov.

In Vivo Animal Models

In vivo studies, particularly in rodent models, are crucial for understanding the integrated physiological effects of hydroxybupropion, including its behavioral and pharmacokinetic profiles within a living organism.

Rodent Behavioral Studies (e.g., Mice, Rats)

Rodent models, especially mice, are frequently used to study the behavioral effects of bupropion and its metabolites due to similarities in metabolic pathways between humans and mice, which are more pronounced than those observed in rats wikipedia.orgnih.govnih.gov. Hydroxybupropion has been shown to possess antidepressant-like effects in animal models, such as the forced swimming test medchemexpress.comnih.gov.

Crucially, studies have investigated the role of hydroxybupropion enantiomers in models of nicotine (B1678760) dependence. Research has indicated that the (2S,3S)-hydroxybupropion isomer, but not the (2R,3R) isomer, significantly reduces the development of nicotine reward, as measured by conditioned place preference (CPP) paradigms in mice nih.govnih.gov. Furthermore, both bupropion and the (2S,3S)-hydroxybupropion metabolite have demonstrated efficacy in reversing nicotine withdrawal signs, with the metabolite showing higher potency nih.govnih.gov. In drug discrimination tests, bupropion and (2S,3S)-hydroxybupropion, but not (2R,3R)-hydroxybupropion, produced partial substitution for nicotine nih.govnih.gov. These findings strongly support the hypothesis that hydroxybupropion, particularly the (2S,3S) isomer, contributes significantly to the antidepressant and smoking cessation activities of bupropion. Comparative studies of liver microsomes have also shown higher hydroxybupropion formation in mice compared to rats, aligning with greater in vivo metabolite exposure in mice iu.edu.

Pharmacogenomics and Genetic Polymorphisms Affecting Hydroxybupropion

Influence of CYP2B6 Genetic Variants on Hydroxybupropion (B195616) Levels and Metabolism

The CYP2B6 enzyme is the principal catalyst in the hydroxylation of bupropion (B1668061) to hydroxybupropion. nih.govnih.gov Genetic polymorphisms in the CYP2B6 gene can alter enzyme activity, leading to variations in the plasma concentrations of both bupropion and hydroxybupropion. frontiersin.orgmdpi.com

Impact of CYP2B6 Alleles (*1, *4, *5, *6, *18, *22, *30) on Hydroxybupropion Plasma Concentrations and Ratios

Multiple alleles of the CYP2B6 gene have been identified, each with varying effects on the metabolism of bupropion and the resulting levels of hydroxybupropion.

CYP2B61 : This is considered the wild-type or normal function allele. Individuals with two copies of this allele (1/*1) generally exhibit normal metabolism of bupropion to hydroxybupropion. pharmgkb.orgnih.gov

CYP2B64 : This allele is associated with increased enzyme function. pharmgkb.org Carriers of the CYP2B64 allele tend to have increased clearance of bupropion and consequently higher plasma concentrations of hydroxybupropion. pharmgkb.org Specifically, individuals with genotypes such as 1/4 have shown increased Cmax and area under the curve (AUC) of hydroxybupropion compared to those with the 1/1 genotype. pharmgkb.org

CYP2B6*5 : While considered a reduced-function allele in some contexts, its effect on bupropion metabolism can be complex. duke.edu In combination with an increased function allele, it may lead to increased bupropion metabolism. pharmgkb.org However, in vitro studies have shown diminished activity for S,S-hydroxybupropion formation compared to the wild type. duke.edu

CYP2B66 : This is a well-studied reduced-function allele. pharmgkb.orgtandfonline.com Carriers of the CYP2B66 allele, particularly those with the 6/6 genotype, exhibit significantly lower hydroxybupropion concentrations and a decreased hydroxybupropion/bupropion ratio. pharmgkb.orgduke.edunih.gov Studies have shown that individuals with at least one CYP2B66 allele have reduced exposure to hydroxybupropion compared to those with the *1/1 genotype. nih.govpharmgkb.org For instance, homozygous carriers of CYP2B66 had hydroxybupropion levels of 1435 nmol/L compared to 2594 nmol/L in controls. pharmgkb.org Hydroxylation of bupropion can be 25-50% lower in CYP2B66 carriers. duke.edu

CYP2B618 : This is another reduced-function allele. pharmgkb.org Carriage of at least one CYP2B618 allele is associated with decreased concentrations of hydroxybupropion. nih.govpharmgkb.org In vitro studies have shown that this variant has defective bupropion hydroxylation activity. nih.govduke.edu

CYP2B6*22 : Evidence for this allele's impact is more limited, but it is suggested to be an increased function allele. pharmgkb.org

CYP2B6*30 : This allele is suggested to have a decreased function, potentially leading to decreased metabolism of bupropion. pharmgkb.org

Impact of CYP2B6 Alleles on Hydroxybupropion Pharmacokinetics
CYP2B6 AlleleFunctional ClassificationEffect on Hydroxybupropion LevelsEffect on Hydroxybupropion/Bupropion Ratio
1Normal FunctionNormalNormal
4Increased FunctionIncreasedIncreased
5Reduced FunctionDecreasedDecreased
6Reduced FunctionSignificantly DecreasedSignificantly Decreased
18Reduced Function/DefectiveSignificantly DecreasedDecreased
22Increased Function (Limited Evidence)IncreasedIncreased
*30Decreased Function (Limited Evidence)DecreasedDecreased

Phenotype-Genotype Correlations for Hydroxybupropion (e.g., Rapid, Normal, Intermediate, Poor Metabolizers)

Based on their CYP2B6 genotype, individuals can be categorized into different metabolizer phenotypes, which correlate with their ability to convert bupropion to hydroxybupropion.

Rapid Metabolizers : Individuals carrying increased function alleles like CYP2B6*4 may be classified as rapid metabolizers. mdpi.comsemanticscholar.org They exhibit higher clearance of bupropion and increased formation of hydroxybupropion. mdpi.com This can lead to a 153% higher hydroxybupropion to bupropion AUC ratio compared to normal metabolizers. semanticscholar.org

Normal Metabolizers : Individuals with two normal function alleles (e.g., CYP2B61/1) are considered normal metabolizers. mdpi.compharmgkb.org

Intermediate Metabolizers : Heterozygous carriers of a reduced-function allele, such as CYP2B61/6, are often classified as intermediate metabolizers. pharmgkb.orgnih.gov They show decreased hydroxybupropion/bupropion ratios compared to normal metabolizers. pharmgkb.org

Poor (or Slow) Metabolizers : Individuals homozygous for reduced-function alleles, like CYP2B66/6 or compound heterozygotes with two reduced-function alleles (e.g., 6/18), are categorized as poor or slow metabolizers. pharmgkb.orgnih.govgenomind.com These individuals have significantly lower plasma concentrations of hydroxybupropion and a reduced hydroxybupropion/bupropion ratio. pharmgkb.orgnih.govgenomind.com Poor metabolizers can have a 31% lower hydroxybupropion to bupropion AUC ratio compared to normal metabolizers. semanticscholar.org

CYP2B6 Phenotype-Genotype Correlations and Impact on Hydroxybupropion
Metabolizer PhenotypeExample GenotypesEffect on Hydroxybupropion Formation
Rapid1/4, 4/4Increased
Normal1/1Normal
Intermediate1/6, 1/18Decreased
Poor/Slow6/6, 6/18, 18/18Significantly Decreased

Stereoselective Impact of CYP2B6 Polymorphisms on Hydroxybupropion Enantiomers

Bupropion is administered as a racemic mixture of S- and R-enantiomers, and its metabolism to hydroxybupropion is stereoselective, predominantly catalyzed by CYP2B6. nih.govduke.edu In vitro studies have shown that CYP2B6 exhibits a preference for the formation of S,S-hydroxybupropion over R,R-hydroxybupropion. duke.edu

Genetic variants of CYP2B6 can influence the stereoselective hydroxylation of bupropion. While many variants preserve the general stereoselectivity, the extent of this can differ. nih.govduke.edu For instance, while Vmax and Km values vary widely among different CYP2B6 variants, the ratio of S,S-hydroxybupropion to R,R-hydroxybupropion formation remains similar for most, with the exception of CYP2B6.17, which is less enantioselective. nih.govduke.edu Studies have shown that hydroxylation of both bupropion enantiomers is reduced in carriers of the CYP2B6*6 allele. duke.edu

Influence of P450 Oxidoreductase (POR) Genetic Variants

Cytochrome P450 oxidoreductase (POR) is an essential partner for all microsomal CYP enzymes, including CYP2B6, as it donates electrons necessary for their catalytic activity. nih.govduke.edu Genetic variants in the POR gene have the potential to affect CYP2B6 function.

However, studies investigating the impact of POR genetic variants on bupropion hydroxylation have yielded conflicting results. One study found that POR variants did not influence bupropion disposition. duke.eduduke.edunih.gov In contrast, another study reported that the POR g.6593A>G (rs2868177) polymorphism did significantly influence CYP2B6 activity, as measured by the hydroxybupropion/bupropion AUC ratio. nih.govpharmgkb.org In that study, individuals with the POR g.6593A>G AA genotype showed a significantly lower metabolic ratio compared to those with AG or GG genotypes, even after accounting for the CYP2B6*6 allele. nih.gov This suggests that certain POR variants may contribute to the variability in hydroxybupropion formation.

Interindividual Variability in Hydroxybupropion Exposure Explained by Genetic Factors

A significant portion of the interindividual variability in hydroxybupropion exposure can be attributed to genetic factors, primarily polymorphisms in the CYP2B6 gene. nih.gov Studies have shown that CYP2B6 genotype is a major predictor of hydroxybupropion plasma concentrations and the hydroxybupropion/bupropion metabolic ratio. nih.gov

For example, one regression analysis found that the CYP2B66 and CYP2B618 alleles were significant predictors of reduced hydroxybupropion concentrations. nih.gov In one study, genetic variants in CYP2B6, along with sex, could account for 50% of the variation in hydroxybupropion concentrations. nih.gov The high degree of variability in CYP2B6 function, influenced by these genetic polymorphisms, is a key determinant of the wide range of hydroxybupropion levels observed among individuals. researchgate.net This genetic variability underscores the potential for pharmacogenomic testing to help personalize bupropion therapy. frontiersin.orgtandfonline.com

Pharmacogenetic Implications for Therapeutic Outcomes

Genetic polymorphisms in the CYP2B6 gene can alter the enzyme's activity, leading to different metabolic phenotypes among individuals. These phenotypes are generally categorized as poor, intermediate, and normal (or extensive) metabolizers. nih.gov Such variations have a direct impact on the plasma concentrations of hydroxybupropion, which is considered a key mediator of bupropion's pharmacological effects. pharmgkb.orgtandfonline.com

Research has consistently shown that individuals carrying certain CYP2B6 variant alleles, most notably CYP2B66, exhibit reduced metabolic activity. nih.govduke.edu This leads to significantly lower plasma concentrations of hydroxybupropion. nih.govpharmgkb.org For instance, carriers of the CYP2B66 allele have been found to have approximately 33% lower concentrations of hydroxybupropion compared to individuals with the wild-type allele. nih.gov Homozygous carriers of the CYP2B6*6 allele show an even more pronounced reduction in hydroxybupropion formation. pharmgkb.orgpharmgkb.org

The clinical relevance of these genetically determined variations in hydroxybupropion levels is an area of active investigation. Studies have suggested a correlation between hydroxybupropion concentrations and therapeutic success in smoking cessation. researchgate.netgenomind.com Higher concentrations of hydroxybupropion have been associated with better outcomes in quitting smoking. researchgate.net Consequently, individuals with CYP2B6 genotypes that lead to slower metabolism of bupropion and lower levels of hydroxybupropion might experience reduced efficacy. genomind.com

The table below summarizes key research findings on the impact of CYP2B6 genetic polymorphisms on hydroxybupropion pharmacokinetics.

Genetic VariantEffect on CYP2B6 Enzyme ActivityImpact on Hydroxybupropion Plasma ConcentrationsReference
CYP2B66 ReducedSignificantly lower exposure to hydroxybupropion. Carriers have been observed to have about 33% reduced concentrations. nih.govnih.gov nih.govnih.govduke.edu
CYP2B618 ReducedAssociated with approximately 33% reduced concentrations of hydroxybupropion. nih.gov nih.gov
CYP2B6*4 IncreasedAssociated with faster clearance of bupropion, leading to increased formation of hydroxybupropion. nih.govmedscimonit.com nih.govmedscimonit.com
CYP2B6 Poor Metabolizer Phenotype Significantly ReducedAssociated with significantly decreased exposure to hydroxybupropion. nih.gov nih.gov
CYP2B6 Intermediate Metabolizer Phenotype ReducedAssociated with decreased exposure to hydroxybupropion compared to normal metabolizers. nih.gov nih.gov

Analytical Methodologies for Hydroxybupropion Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has emerged as the gold standard for the analysis of hydroxybupropion (B195616) due to its high sensitivity, selectivity, and speed. This technique allows for the precise quantification of hydroxybupropion, often at very low concentrations, in complex biological matrices.

Simultaneous Quantification of Bupropion (B1668061) and Hydroxybupropion in Biological Matrices (e.g., Plasma, Urine, Brain)

Numerous LC-MS/MS methods have been established for the simultaneous determination of bupropion and its primary active metabolite, hydroxybupropion, in various biological fluids and tissues. These methods are vital for comprehensive pharmacokinetic profiling.

Plasma and Urine Analysis: Studies commonly utilize human plasma and urine samples for the quantification of hydroxybupropion. For instance, a validated LC-MS/MS method reported linearity from 0.1 to 600 ng/mL for hydroxybupropion in human plasma researchgate.net. Another assay demonstrated linearity from 3.00 ng/mL to 801.78 ng/mL for hydroxybupropion in human plasma itmedicalteam.pl. The lower limit of quantification (LLOQ) for hydroxybupropion in plasma using LC-MS/MS is typically in the low ng/mL range, with values as low as 1.5 ng/mL reported researchgate.net. Deuterated internal standards, such as hydroxybupropion-d6, are frequently employed to enhance assay accuracy and precision itmedicalteam.ploup.comnih.gov.

Brain Tissue Analysis: Beyond plasma and urine, LC-MS/MS methods have also been adapted for the analysis of hydroxybupropion in brain microdialysate samples, enabling the study of its distribution within the central nervous system researchgate.net.

Methodological Details: These assays typically involve sample preparation techniques such as solid-phase extraction (SPE) or protein precipitation (PPT) followed by separation on reversed-phase C18 columns. Detection is performed using tandem mass spectrometry, often in the Multiple Reaction Monitoring (MRM) mode, targeting specific precursor-to-product ion transitions for hydroxybupropion researchgate.netitmedicalteam.ploup.comijper.orgnih.gov.

Stereoselective LC-MS/MS Assays for Hydroxybupropion Enantiomers

Hydroxybupropion possesses two chiral centers, leading to the formation of four potential stereoisomers. However, in humans, primarily (2R,3R)- and (2S,3S)-hydroxybupropion are formed, with (2R,3R)-hydroxybupropion often being the predominant enantiomer in plasma nih.govnih.govwikipedia.orgnih.govresearchgate.net. Stereoselective LC-MS/MS assays are crucial for distinguishing and quantifying these enantiomers, as they exhibit different pharmacological potencies nih.govresearchgate.net.

Chiral Chromatography: These assays employ chiral stationary phases, such as α1-acid glycoprotein (B1211001) columns or cellulose-based columns, to achieve the separation of hydroxybupropion enantiomers nih.govnih.govresearchgate.netnih.govnih.gov.

Quantification: Reported LLOQs for hydroxybupropion enantiomers using stereoselective LC-MS/MS methods are typically around 2 ng/mL nih.govnih.gov. For example, one study reported linearity for (2R,3R)- and (2S,3S)-hydroxybupropion over the concentration range of 12.5-500 ng/mL nih.gov.

Applications: These stereoselective methods are vital for investigating the stereoselective disposition of hydroxybupropion and its impact on pharmacokinetics and pharmacodynamics, as well as for studying drug interactions that may affect enantiomer-specific metabolism nih.govnih.govnih.govresearchgate.netiu.edutandfonline.com.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection offers a more accessible alternative for hydroxybupropion quantification, particularly when high-throughput analysis or extreme sensitivity is not the primary requirement.

Detection Wavelengths: Hydroxybupropion exhibits UV absorption maxima at approximately 214 nm and 254 nm, which are commonly used for detection researchgate.netnih.govthieme-connect.com.

Assay Performance: HPLC-UV methods have been developed for the simultaneous quantification of bupropion and hydroxybupropion in plasma and serum researchgate.netnih.govthieme-connect.comnih.gov. For instance, one method reported linearity for hydroxybupropion in the range of 150–4,700 ng/mL with an LLOQ of 63.4 ng/mL researchgate.net. Another study established an HPLC-UV method with an LLOQ of 100 ng/mL for hydroxybupropion in serum nih.gov. While effective, these LOQs are generally higher than those achieved with LC-MS/MS.

Limitations: Some studies note that while bupropion and hydroxybupropion are well-separated by HPLC-UV, the resolution of other metabolites like erythrohydrobupropion and threohydrobupropion can be challenging thieme-connect.com.

Sample Preparation Techniques

Effective sample preparation is a critical step in the analysis of hydroxybupropion from biological matrices to remove interfering substances and concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): This is a rapid method often employed for plasma samples, typically involving the addition of organic solvents like acetonitrile (B52724) or trichloroacetic acid to precipitate proteins. Supernatants are then analyzed directly or further processed researchgate.netoup.comnih.govnih.govnih.govnih.gov.

Liquid-Liquid Extraction (LLE): LLE, often using organic solvents like ethyl acetate, is frequently used, particularly in conjunction with chiral separation methods, to extract hydroxybupropion from biological matrices nih.goviu.edu.

Solid Phase Extraction (SPE): SPE, commonly using reversed-phase cartridges such as Oasis HLB, is a widely adopted technique for its efficiency in cleaning up complex biological samples and achieving good recovery rates, often exceeding 80% researchgate.netitmedicalteam.ploup.comijper.orgnih.govresearchgate.net. Online SPE has also been utilized for streamlined analysis nih.gov.

Table 1: Common Sample Preparation Techniques for Hydroxybupropion Analysis

TechniqueTypical Reagents/ColumnsTypical RecoveryMatrix ExamplesReference(s)
Protein PrecipitationAcetonitrile, Trichloroacetic AcidHighPlasma, Serum researchgate.netoup.comnih.govnih.govnih.govnih.gov
Liquid-Liquid ExtractionEthyl Acetate, Acetonitrile>80%Plasma nih.goviu.edu
Solid Phase ExtractionOasis HLB cartridges, C18 cartridges>80%Plasma, Urine, Blood researchgate.netitmedicalteam.ploup.comijper.orgresearchgate.net
Online SPEIntegrated SPE cartridgesHighSerum nih.gov

Method Validation Parameters

Rigorous method validation is essential to ensure the reliability and accuracy of analytical results for hydroxybupropion. Key parameters assessed include:

Linearity: Calibration curves are typically generated using spiked samples, and linearity is assessed over a defined concentration range. For LC-MS/MS, ranges such as 0.1-600 ng/mL for hydroxybupropion have been reported, with correlation coefficients (r²) usually exceeding 0.99 researchgate.netitmedicalteam.plnih.govnih.govnih.gov. HPLC-UV methods may cover wider ranges, like 150–4,700 ng/mL researchgate.net.

Accuracy and Precision: Accuracy is typically expressed as percent recovery or deviation from the true value, generally within 85-110% itmedicalteam.plnih.govnih.gov. Precision, measured as intra- and inter-day coefficient of variation (%CV), is usually required to be less than 15%, and often below 10% for LC-MS/MS methods researchgate.netitmedicalteam.plnih.govnih.govnih.govnih.gov.

Limit of Quantification (LOQ): The LOQ is the lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. LC-MS/MS methods achieve LOQs as low as 0.5 ng/mL for hydroxybupropion enantiomers nih.govnih.gov or 1.5 ng/mL researchgate.net, while HPLC-UV methods typically have LOQs around 10-100 ng/mL researchgate.netnih.govnih.gov.

Recovery: Extraction recovery, the efficiency of analyte extraction from the matrix, is a crucial parameter. Recovery rates for hydroxybupropion are generally reported to be greater than 55% for HPLC nih.gov and often exceed 80% for SPE and LLE methods oup.comnih.govnih.gov.

Stability: Analytical methods must ensure analyte stability under various storage and handling conditions. Hydroxybupropion has demonstrated stability in freeze-thaw cycles, during auto-sampler storage, and in long-term frozen storage at -80°C oup.comnih.gov.

Table 2: Key Method Validation Parameters for Hydroxybupropion Assays

ParameterTypical Range/ValueMethod TypeReference(s)
Linearity (Hydroxybupropion)0.1-600 ng/mL (LC-MS/MS), 150-4700 ng/mL (HPLC-UV)LC-MS/MS, HPLC-UV researchgate.netitmedicalteam.plnih.govnih.gov
Accuracy85-110%Both itmedicalteam.plnih.govnih.gov
Precision (%CV)<15% (LC-MS/MS), <10% (Stereoselective LC-MS/MS)Both researchgate.netnih.govnih.govnih.gov
LOQ (Hydroxybupropion)0.5-2 ng/mL (LC-MS/MS), 10-100 ng/mL (HPLC-UV)LC-MS/MS, HPLC-UV researchgate.netnih.govnih.govnih.govnih.gov
Recovery>55% (HPLC), >80% (SPE/LLE)Both oup.comnih.govnih.govnih.gov

Applications in Pharmacokinetic, Bioequivalence, and Bioavailability Studies

The validated analytical methods for hydroxybupropion are extensively applied in various research settings:

Pharmacokinetic (PK) Studies: These methods are fundamental for characterizing the absorption, distribution, metabolism, and excretion (ADME) of bupropion and its active metabolite, hydroxybupropion, in healthy volunteers and patient populations researchgate.netitmedicalteam.ploup.comnih.govijper.orgnih.govresearchgate.netnih.govnih.goviu.edutandfonline.comnih.govdrugbank.comnih.govnih.gov. They are used to determine key PK parameters such as half-life, clearance, and area under the curve (AUC).

Bioequivalence (BE) and Bioavailability (BA) Studies: Analytical assays are employed to compare the PK profiles of different bupropion formulations, ensuring therapeutic equivalence between generic and innovator products itmedicalteam.ploup.comijper.orgresearchgate.netcomplexgenerics.org.

Stereoselective PK Studies: The development of stereoselective assays allows for the investigation of the differential pharmacokinetics of hydroxybupropion enantiomers, providing insights into stereoselective metabolism and potential differences in therapeutic effects nih.govnih.govnih.govresearchgate.netiu.edutandfonline.com.

CYP2B6 Activity Assessment: Bupropion is a probe substrate for the cytochrome P450 enzyme CYP2B6, which is primarily responsible for hydroxybupropion formation. Analytical methods for hydroxybupropion are thus used to evaluate CYP2B6 activity in vivo nih.govnih.gov.

Compound List:

Bupropion

Hydroxybupropion

(R)-Bupropion

(S)-Bupropion

(2R,3R)-Hydroxybupropion

(2S,3S)-Hydroxybupropion

Erythrohydrobupropion

Threohydrobupropion

(1R,2S)-Erythrohydrobupropion

(1S,2R)-Erythrohydrobupropion

(1S,2S)-Threohydrobupropion

(1R,2R)-Threohydrobupropion

Bupropion-d9

Hydroxybupropion-d6

Erythrohydrobupropion-d9

Threohydrobupropion-d9

Timolol maleate (B1232345) (Internal Standard)

Carbamazepine (Internal Standard)

Phenacetin (Internal Standard)

Acetaminophen (APAP) (Internal Standard)

Naltrexone hydrochloride (NTX)

Norfluoxetine

Nortriptyline

Venlafaxine

In Vitro and in Vivo Research Models for Hydroxybupropion Studies

Comparison of Metabolism Across Species (e.g., Human, Monkey, Rat, Mouse Liver Microsomes)

Understanding the comparative metabolism of hydroxybupropion (B195616) across different species is crucial for extrapolating preclinical findings to human physiology and predicting drug efficacy and variability. In vitro studies utilizing liver microsomes from various species, including human, monkey, rat, and mouse, have provided significant insights into these metabolic pathways and their quantitative contributions.

Research comparing the formation kinetics of hydroxybupropion in liver microsomes has revealed substantial interspecies differences. These studies typically involve incubating bupropion (B1668061) with liver microsomes from each species and quantifying the resulting metabolites using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.goviu.eduresearchgate.netpurdue.eduresearchgate.net. The contribution of hydroxybupropion to the total clearance of racemic bupropion varies considerably among these species.

Table 1: Comparative Contribution of Hydroxybupropion to Racemic Bupropion Clearance Across Species

SpeciesContribution of Hydroxybupropion to Racemic Bupropion Clearance
Human38%
Monkey62%
Rat17%
Mouse96%

*Data compiled from multiple sources nih.goviu.eduresearchgate.netpurdue.eduresearchgate.netcolab.ws.

In human liver microsomes (HLMs), hydroxybupropion accounts for approximately 38% of the total clearance of racemic bupropion nih.goviu.eduresearchgate.netpurdue.eduresearchgate.netcolab.ws. This metabolic pathway is primarily mediated by the cytochrome P450 enzyme CYP2B6 researchgate.netresearchgate.netnih.govresearchgate.net. The metabolism of bupropion is also stereoselective, with the formation of (2R,3R)-hydroxybupropion being significantly higher in humans compared to its (2S,3S) enantiomer wikipedia.org.

Monkey liver microsomes (MMLMs) demonstrate a higher contribution of hydroxybupropion to bupropion clearance, approximately 62% nih.goviu.eduresearchgate.netpurdue.eduresearchgate.netcolab.ws. Studies indicate that monkey liver microsomes may better approximate human metabolic profiles for bupropion compared to rodents nih.govresearchgate.netresearchgate.net. Specifically, the formation kinetics of certain metabolites, including hydroxybupropion, show closer resemblance between monkeys and humans iu.eduiu.edu.

In contrast, rat liver microsomes (RLMs) show a considerably lower contribution of hydroxybupropion to bupropion clearance, estimated at 17% nih.goviu.eduresearchgate.netpurdue.eduresearchgate.netcolab.ws. Furthermore, in rats, only low levels of hydroxybupropion or its specific enantiomers are observed, highlighting significant species differences in bupropion pharmacokinetics when compared to humans wikipedia.org.

Mouse liver microsomes (MLMs) exhibit the highest contribution of hydroxybupropion to bupropion clearance, at approximately 96% nih.goviu.eduresearchgate.netpurdue.eduresearchgate.netcolab.ws. This high metabolic activity towards hydroxybupropion in mice suggests a different metabolic landscape compared to humans and other species.

These findings underscore the importance of selecting appropriate animal models for preclinical studies. The data suggest that non-human primates, particularly monkeys, may serve as a more suitable species for modeling bupropion's central nervous system (CNS) disposition and understanding factors contributing to its inter-subject variability in humans, due to their more comparable phase I metabolic profiles nih.govpurdue.eduresearchgate.net.

Compound Names Mentioned:

Bupropion

Hydroxybupropion

Threohydrobupropion

Erythrohydrobupropion

(R)-Bupropion

(S)-Bupropion

(2R,3R)-Hydroxybupropion

(2S,3S)-Hydroxybupropion

R,R-Hydroxybupropion

S,S-Hydroxybupropion

S,R-Erythrohydrobupropion

R,S-Erythrohydrobupropion

R,R-Threohydrobupropion

S,S-Threohydrobupropion

Research on Hydroxybupropion Analogues and Derivatives

Synthesis and Characterization of Hydroxybupropion (B195616) Analogues

The synthesis of hydroxybupropion analogues has been accomplished through various chemical strategies, often starting from substituted aryl ketones or propiophenones. nih.gov One established method for creating optically active analogues involves a multi-step process beginning with an aryl ketone. nih.gov This process includes steps such as Grignard additions to aryl nitriles to produce the necessary propiophenone (B1677668) precursors, followed by the formation of a silyl (B83357) enol ether. nih.gov A key step is the Sharpless asymmetric dihydroxylation to introduce the desired stereochemistry, which is crucial for biological activity. nih.gov

Another approach involves the synthesis of racemic mixtures. For instance, some analogues have been synthesized by starting with appropriate propiophenones, proceeding through an alpha-bromination step to form an alpha-bromo ketone, and then reacting this intermediate with 2-amino-2-methyl-1-propanol. nih.gov This method was used when the Sharpless reaction for optically active synthesis was unsuccessful for certain target molecules. nih.gov

A novel, convergent synthetic approach has also been developed for preparing 2-substituted morpholinols, expanding the range of accessible hydroxybupropion analogues. nih.gov Following synthesis, the chemical identity and purity of these new compounds are confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and melting point analysis. researchgate.netresearchgate.net

Evaluation of In Vitro and In Vivo Pharmacological Profiles of Analogues

The pharmacological profiles of newly synthesized hydroxybupropion analogues are extensively evaluated through a combination of in vitro and in vivo studies to determine their potency and selectivity for various biological targets.

In Vitro Evaluation: In vitro assays are used to measure the binding affinity and functional activity of the analogues at monoamine transporters—specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). figshare.com These studies quantify the ability of each compound to inhibit the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). nih.gov Additionally, the analogues are tested for their ability to function as antagonists at different subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), such as the α4β2 and α3β4 subtypes, which are implicated in nicotine (B1678760) dependence. nih.govnih.gov

Research has identified several analogues with significantly altered pharmacological profiles compared to the parent compound, (2S,3S)-hydroxybupropion. nih.govacs.org For example, extensions of the methyl group at the R1 position to an ethyl or propyl group resulted in compounds with preferentially improved potency for inhibiting DA and NE uptake. nih.gov The introduction of a naphthyl group yielded ligands with better potency for 5-HT uptake inhibition. nih.gov Notably, the 2-(3′-Bromophenyl)-3,5,5-trimethylmorpholin-2-ol analogue was found to be 19-fold more potent in inhibiting DA uptake and 6-fold more potent as an α4β2*-nAChR antagonist than (2S,3S)-hydroxybupropion. acs.org

Interactive Data Table: In Vitro Potency of Selected Hydroxybupropion Analogues nih.govnih.govacs.org

CompoundAromatic GroupDAT Inhibition (IC₅₀, μM)NET Inhibition (IC₅₀, μM)α4β2-nAChR Antagonism (IC₅₀, μM)
(2S,3S)-hydroxybupropion3-Chlorophenyl2.91.13.3
4c 3-Fluorophenyl2.11.11.9
4d 3-Bromophenyl0.150.380.55
4l 4-Biphenyl0.440.322.5
4r 2-Naphthyl1.30.3411

IC₅₀ represents the half-maximal inhibitory concentration. A lower value indicates greater potency.

In Vivo Evaluation: In vivo studies, typically conducted in animal models like mice, assess the physiological and behavioral effects of the analogues. These tests are crucial for understanding how the in vitro properties of a compound translate to a complex biological system. nih.gov For hydroxybupropion analogues developed as potential smoking cessation aids, a key in vivo test is their ability to antagonize the acute effects of nicotine, such as nicotine-induced antinociception (pain reduction), hypolocomotion (reduced movement), and hypothermia (reduced body temperature). nih.govacs.org Several analogues demonstrated higher potency than (2S,3S)-hydroxybupropion in these assays. nih.gov Other in vivo tests include locomotor activity observation and drug discrimination studies to evaluate potential stimulant effects and abuse liability. figshare.comfigshare.com

Development of Hydroxybupropion Analogs as Potential Pharmacotherapies

The primary goal for developing hydroxybupropion analogues is to create novel pharmacotherapies with improved efficacy or different therapeutic applications. nih.gov The research is largely focused on two main areas: addiction and depression. nih.gov

Smoking Cessation: A major focus has been the development of superior aids for smoking cessation. nih.gov The rationale is that bupropion's efficacy is likely due to a combination of its effects on monoamine reuptake (increasing dopamine and norepinephrine levels in brain reward centers) and its antagonism of nAChRs. nih.gov By synthesizing analogues with varying potencies at DAT, NET, and nAChRs, researchers aim to identify compounds with an optimal pharmacological profile that could more effectively reduce nicotine withdrawal symptoms and cravings. nih.govnih.gov The results suggest that compounds acting through a mix of DA/NE uptake inhibition and α4β2-nAChR antagonism hold potential as new treatments for nicotine dependence. nih.govrti.org

Other Addictions: Research has also explored the development of bupropion (B1668061) and hydroxybupropion analogues for treating other substance use disorders, particularly cocaine addiction. figshare.comresearchgate.net This work has sought to develop compounds that act as indirect dopamine agonists. nih.gov One such analogue, 2-(N-Cyclopropylamino)-3-chloropropiophenone, was identified as having a favorable profile for a potential pharmacotherapy for cocaine, methamphetamine, and other drugs of abuse. figshare.comfigshare.com

By fine-tuning the structure of hydroxybupropion, scientists can create tool compounds to further probe the neurobiological basis of addiction and depression, and to serve as clinical candidates for new, more effective medications. nih.govresearchgate.net

Q & A

Basic: What analytical techniques are recommended for the simultaneous quantification of Bupropion and Hydroxy Bupropion in pharmacokinetic studies?

Answer: A validated LC-MS/MS method with solid-phase extraction is widely used for simultaneous quantification. This approach achieves an LLOQ of 1.75 ng/mL for Bupropion and 5.0 ng/mL for Hydroxy Bupropion in plasma, ensuring high sensitivity and specificity. Chromatographic separation of isomers (e.g., erythro- and threo-hydrobupropion) is critical, requiring optimized column chemistry and mobile phase gradients. Method validation must include recovery rates (~90%) and reproducibility across inter-day and intra-day assays .

Basic: What are the primary metabolic pathways involved in the conversion of Bupropion to Hydroxy Bupropion?

Answer: Bupropion is metabolized predominantly via CYP2B6-mediated hydroxylation to form Hydroxy Bupropion. Pharmacokinetic studies must account for genetic polymorphisms in CYP2B6, which significantly alter metabolite exposure. For example, CYP2B6 slow metabolizers exhibit reduced Hydroxy Bupropion plasma levels, impacting clinical outcomes in smoking cessation trials. Analytical methods should monitor both parent and metabolite concentrations to assess metabolic efficiency .

Advanced: How can researchers address species-specific differences in Hydroxy Bupropion metabolism when extrapolating preclinical findings to humans?

Answer: Mice are preferred over rats for preclinical studies due to closer metabolic parallels with humans. In mice, Hydroxy Bupropion reaches cerebrospinal fluid concentrations six-fold higher than Bupropion, mirroring human pharmacokinetics. Conversely, rats exhibit rapid elimination and lower metabolite formation, making them less predictive. Experimental designs should include species-specific pharmacokinetic profiling and cross-species comparisons of CYP2B6 activity .

Advanced: What experimental approaches are used to investigate the enantioselective pharmacological effects of Hydroxy Bupropion isomers?

Answer: Chiral chromatography (e.g., using amylase- or cellulose-based columns) separates (2S,3S)- and (2R,3R)-hydroxybupropion enantiomers. In vivo studies in mice demonstrate that (2S,3S)-hydroxybupropion reverses nicotine tolerance via nicotinic acetylcholine receptor modulation, while the (2R,3R)-form is inactive. Behavioral assays (e.g., nicotine withdrawal models) paired with neurochemical analyses (e.g., monoamine transporter inhibition) are essential to elucidate enantiomer-specific mechanisms .

Advanced: How should researchers design experiments to resolve contradictions in reported neurochemical mechanisms of Hydroxy Bupropion?

Answer: Contradictions arise from differing model systems (e.g., cell lines vs. whole-animal studies) and metabolite stability issues. To resolve these, use:

  • Integrated assays : Compare in vitro transporter inhibition (e.g., dopamine/norepinephrine reuptake) with in vivo microdialysis measurements.
  • Stabilized metabolites : Prevent ex vivo degradation by adding esterase inhibitors in plasma samples.
  • Dose-response profiling : Assess metabolite contributions at clinically relevant concentrations (e.g., 100–500 nM) .

Basic: What safety precautions are necessary when handling Hydroxy Bupropion in laboratory settings?

Answer: Use nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure. Store the compound in airtight containers at ambient temperature, away from light. In case of inhalation, move to fresh air; for ingestion, rinse the mouth and seek medical attention. Safety data sheets (SDS) should be reviewed for specific handling protocols, as acute toxicity data remain incomplete .

Advanced: What strategies differentiate Hydroxy Bupropion’s effects from Bupropion in in vivo models?

Answer: Administer Hydroxy Bupropion directly via intracerebroventricular (ICV) injection to bypass hepatic metabolism. Compare outcomes (e.g., nicotine dependence reversal) with oral Bupropion treatment. Pharmacokinetic sampling (plasma and CSF) and selective CYP2B6 inhibition (e.g., using ticlopidine) can isolate metabolite-specific effects. Behavioral tests (e.g., forced swim test for antidepressant activity) further clarify mechanistic divergence .

Advanced: How do CYP2B6 genetic polymorphisms impact Hydroxy Bupropion’s pharmacokinetic and pharmacodynamic data interpretation?

Answer: CYP2B6 polymorphisms (e.g., 516G>T) reduce Hydroxy Bupropion AUC by 30–50%, necessitating genotyping in clinical cohorts. Pharmacodynamic studies must stratify participants by metabolizer phenotype to avoid confounding efficacy outcomes. Dose adjustments or alternative therapies (e.g., varenicline) may be required for poor metabolizers in smoking cessation trials .

Basic: What key considerations ensure accurate quantification of Hydroxy Bupropion during method validation?

Answer: Validate assays using deuterated internal standards (e.g., Hydroxy Bupropion D6) to correct for matrix effects. Include specificity tests against structurally similar metabolites (e.g., erythro/threo isomers). Stability assessments (freeze-thaw, long-term storage) must confirm metabolite integrity. Regulatory compliance (e.g., FDA Bioanalytical Method Validation guidelines) ensures reproducibility across labs .

Advanced: What methodological considerations are critical when assessing Hydroxy Bupropion’s effects on nicotinic receptors?

Answer: Use electrophysiology (e.g., patch-clamp) to measure α3β4 and α4β2 nicotinic receptor modulation. Pair with radioligand binding assays (e.g., [³H]-epibatidine) to determine IC50 values. In vivo, employ nicotine self-administration models in transgenic mice (e.g., β2-subunit knockouts) to isolate receptor subtype contributions. Control for off-target effects using selective antagonists (e.g., dihydro-β-erythroidine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupropion morpholinol
Reactant of Route 2
Reactant of Route 2
Bupropion morpholinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.